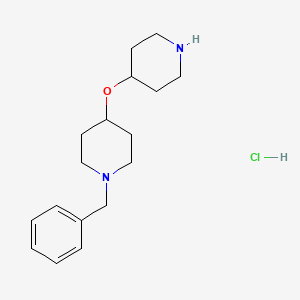![molecular formula C32H36Fe2N2O2 B13035600 1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) is a complex organometallic compound. It consists of two ferrocene units connected by a biferrocene bridge, with oxazolyl substituents. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) typically involves the following steps:
Formation of Biferrocene: The initial step involves the coupling of two ferrocene units to form biferrocene. This can be achieved through oxidative coupling reactions using reagents such as iron(III) chloride.
Introduction of Oxazolyl Groups: The oxazolyl groups are introduced through a series of substitution reactions. This involves the reaction of biferrocene with oxazolyl-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iron(III) chloride and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ferrocenium salts, while substitution reactions can introduce a variety of functional groups onto the oxazolyl moieties.
Aplicaciones Científicas De Investigación
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it a valuable component in the design of new catalysts.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including conductive polymers and molecular electronics.
Mecanismo De Acción
The mechanism by which 1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) exerts its effects involves its ability to undergo redox reactions. The compound can donate and accept electrons, making it a versatile redox agent. Its molecular targets and pathways include:
Electron Transfer: Facilitates electron transfer in redox reactions.
Coordination Chemistry: Acts as a ligand, forming complexes with various metal ions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’'-Biferrocene: Lacks the oxazolyl substituents, making it less versatile in terms of functionalization.
2,2’‘-Bis(diphenylphosphino)-1,1’'-biferrocene: Contains diphenylphosphino groups instead of oxazolyl groups, leading to different electronic properties and applications.
Uniqueness
1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) is unique due to the presence of oxazolyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C32H36Fe2N2O2 |
|---|---|
Peso molecular |
592.3 g/mol |
InChI |
InChI=1S/C22H26N2O2.2C5H5.2Fe/c1-13(2)19-11-25-21(23-19)17-9-5-7-15(17)16-8-6-10-18(16)22-24-20(12-26-22)14(3)4;2*1-2-4-5-3-1;;/h5-10,13-14,19-20H,11-12H2,1-4H3;2*1-5H;;/t19-,20-;;;;/m1..../s1 |
Clave InChI |
GXRPKVWZOYUEKN-XQHCZWOQSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC=CC2=C3C=CC=C3C4=N[C@H](CO4)C(C)C.C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe].[Fe] |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=CC2=C3C=CC=C3C4=NC(CO4)C(C)C.C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


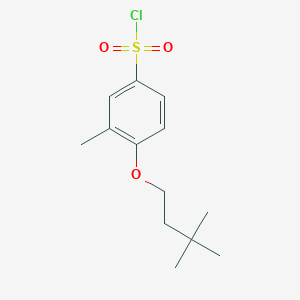
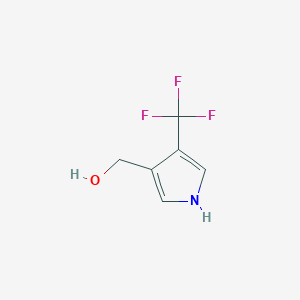
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)
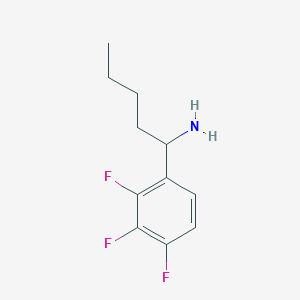
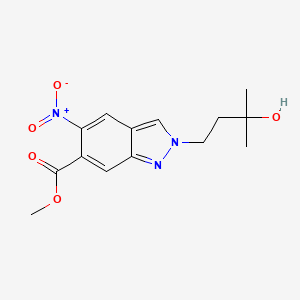
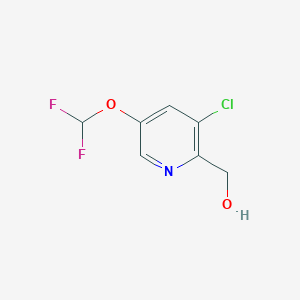

![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)

